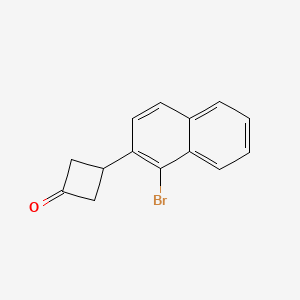
3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromonaphthalen-2-yl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a bromonaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1-Bromonaphthalen-2-yl)cyclobutanone can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 3-(2-bromophenyl)cyclobutanone with tri-n-butylvinyltins . The reaction is typically carried out under nitrogen atmosphere using standard Schlenk and glove box techniques .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromonaphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutanones.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromonaphthalen-2-yl)cyclobutanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 3-(1-bromonaphthalen-2-yl)cyclobutanone involves its interaction with various molecular targets. The bromonaphthalene moiety can participate in π-π interactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromophenyl)cyclobutanone
- 3-(2-Isopropenylphenyl)cyclobutanone
- 3-(2-Propenylphenyl)cyclobutanone
Uniqueness
3-(1-Bromonaphthalen-2-yl)cyclobutanone is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other cyclobutanone derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
918299-25-9 |
|---|---|
Molekularformel |
C14H11BrO |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
3-(1-bromonaphthalen-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C14H11BrO/c15-14-12-4-2-1-3-9(12)5-6-13(14)10-7-11(16)8-10/h1-6,10H,7-8H2 |
InChI-Schlüssel |
QDQUJAWSXRFKPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=O)C2=C(C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


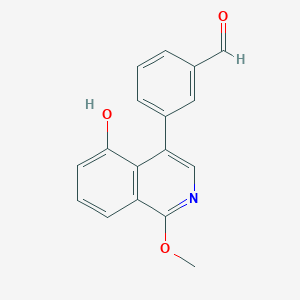
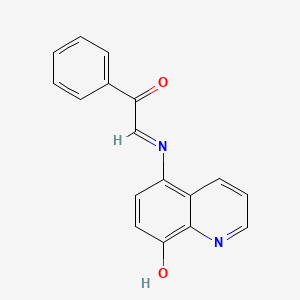
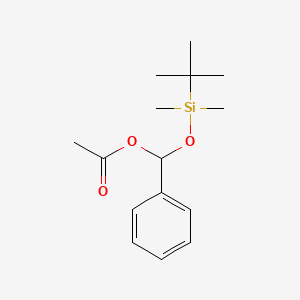

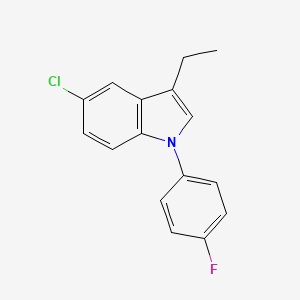

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

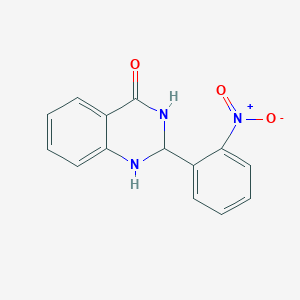
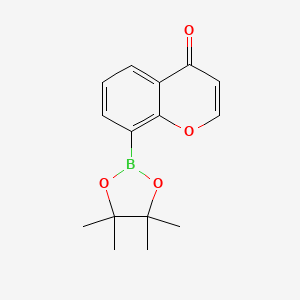
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)

